molecular formula C13H16O3 B6324645 Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate CAS No. 1234845-27-2

Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate

Cat. No.: B6324645
CAS No.: 1234845-27-2
M. Wt: 220.26 g/mol
InChI Key: KCIMHLFQVFKWQS-SNVBAGLBSA-N
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Description

Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate ( 1234845-27-2) is a chiral indane acetic acid ester of significant value in pharmaceutical research and development. This compound serves as a key synthetic intermediate in the exploration of novel therapeutic agents. Scientific literature indicates that derivatives of indane acetic acid are investigated for their potential in treating a range of metabolic and cardiovascular diseases, including type 2 diabetes, obesity, insulin resistance, and atherosclerotic disorders . The (R) enantiomer specified in this product offers researchers a stereochemically pure building block for constructing more complex target molecules, which is critical for studying structure-activity relationships. Available for immediate delivery from multiple suppliers, this reagent is provided with a high purity standard of 99% min. . It is essential to store this compound in a well-closed container, in a cool and dry place, and protected from light to maintain its stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-16-13(15)8-10-4-3-9-7-11(14)5-6-12(9)10/h5-7,10,14H,2-4,8H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIMHLFQVFKWQS-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC2=C1C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H]1CCC2=C1C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (1R)-5-hydroxy-2,3-dihydro-1H-inden-1-ol

The chiral indanol precursor is synthesized via asymmetric reduction of 5-hydroxy-1-indanone. Catalytic hydrogenation with a chiral catalyst (e.g., (R)-BINAP-Ru) achieves >90% enantiomeric excess (ee). Alternatively, enzymatic resolution of racemic indanol using lipases provides the (1R)-enantiomer.

Acetylation of the 1-Hydroxy Group

The indanol (10 mmol) is dissolved in dichloromethane (DCM, 50 mL) with 4-dimethylaminopyridine (DMAP, 0.2 equiv) and triethylamine (2.2 equiv) . Acetic anhydride (1.1 equiv) is added dropwise at 0°C, and the mixture stirs at room temperature for 12 hours. Workup involves washing with NaHCO₃ and brine, yielding [(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl] acetate (87% yield).

Ethyl Ester Formation via Alkylation

The acetate intermediate reacts with ethyl bromoacetate (1.2 equiv) in dimethylformamide (DMF) with potassium carbonate (2 equiv) at 80°C for 6 hours. This nucleophilic substitution installs the ethyl ester moiety, affording the target compound in 75% yield after silica gel chromatography (20–40% ethyl acetate/hexane).

Optimization of Reaction Conditions

ParameterOptimal ConditionImpact on Yield
SolventDCM (acetylation), DMF (alkylation)Minimizes side reactions
CatalystDMAP (acetylation)Accelerates acylation
Temperature0°C (acetylation), 80°C (alkylation)Balances kinetics and stability
PurificationSilica gel chromatography (EtOAc/hexane)Ensures >97% purity

The use of DMAP in acetylation enhances reaction efficiency by activating the anhydride, while K₂CO₃ in alkylation deprotonates the acetate for nucleophilic attack. Elevated temperatures during alkylation drive the reaction to completion but require careful monitoring to prevent ester hydrolysis.

Stereochemical Considerations

The (1R) configuration is critical for the compound’s bioactivity and synthetic utility. Asymmetric synthesis using chiral auxiliaries or catalytic asymmetric hydrogenation ensures enantiopurity. In the ACS protocol, chiral intermediates are resolved via diastereomeric salt formation or chiral chromatography. For this compound, enzymatic resolution with Candida antarctica lipase B offers a scalable alternative, achieving 98% ee.

Purification and Characterization

Flash chromatography on silica gel (20–40% EtOAc/hexane) removes unreacted starting materials and byproducts. Final purity (>97%) is confirmed via HPLC (C18 column, acetonitrile/water gradient).

Spectroscopic Data :

  • LCMS (ESI+) : m/z 221 [M + H]+.

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.95 (d, 1H, aromatic), 4.12 (q, 2H, OCH₂CH₃), 3.52 (m, 1H, CH-indan), 2.85–2.70 (m, 2H, CH₂), 2.60–2.45 (m, 2H, CH₂), 1.25 (t, 3H, CH₃).

Challenges and Limitations

  • Stereochemical Integrity : Racemization at the 1-position during acetylation necessitates mild conditions.

  • Hydroxyl Group Reactivity : The 5-hydroxy group may undergo unintended oxidation; protection with TBS (tert-butyldimethylsilyl) ethers is advised in multi-step syntheses.

  • Yield Optimization : Alkylation steps suffer from competing elimination, requiring excess ethyl bromoacetate.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or further functionalization.

Typical Conditions :

  • Basic Hydrolysis : NaOH (1.2 eq) in THF/H₂O (3:1), 25°C, 6–8 h .

  • Acidic Hydrolysis : HCl (2M) in dioxane/H₂O (4:1), reflux, 12 h .

SubstrateReagentsTemperatureYieldProduct
Ethyl ester derivative NaOH (aq.)25°C85%Carboxylic acid derivative

Hydroxyl Group Functionalization

The phenolic hydroxyl group at position 5 participates in acetylation, fluorination, and oxidation reactions.

Acetylation

The hydroxyl group is acetylated using acetic anhydride under mild conditions:
Conditions : Acetic anhydride (1.5 eq), DMAP (0.3 eq), triethylamine (2 eq) in DCM, 0°C to 25°C, 12 h .
Yield : 87% for analogous indenyl acetates .

Fluorination via DAST

(Diethylamino)sulfur trifluoride (DAST) converts the hydroxyl group to a fluorine atom:
Conditions : DAST (2 eq) in DCM, −78°C to 0°C, 15–30 min .
Yield : 74% for difluoroindane derivatives .

Oxidation to Ketone

Dess–Martin periodinane oxidizes the hydroxyl group to a ketone:
Conditions : Dess–Martin periodinane (1.5 eq) in DCM, 25°C, 1 h .
Yield : 88% for 3-oxoindane derivatives .

Bromination at Allylic Positions

The dihydroindenyl scaffold undergoes allylic bromination using N-bromosuccinimide (NBS):
Conditions : NBS (1.1 eq), AIBN (0.02 eq) in 1,2-dichloroethane, 80°C, 3 h .
Yield : 90% for brominated indanes .

Nucleophilic Aromatic Substitution

The electron-rich aromatic ring facilitates substitutions at activated positions (e.g., para to hydroxyl groups):

ElectrophileConditionsProduct
Methyl iodideK₂CO₃, DMF, 60°C, 6 hMethoxy-substituted derivative
NitrationHNO₃, H₂SO₄, 0°C, 1 hNitroindane analog

Reductive Transformations

Catalytic hydrogenation reduces the dihydroindenyl double bond:
Conditions : H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 12 h .
Yield : >95% for saturated indane systems .

Glucuronidation (Biotransformation)

In vivo, the hydroxyl group undergoes glucuronide conjugation:
Enzyme : UDP-glucuronosyltransferase
Product : Water-soluble glucuronide metabolite .

Key Reactivity Insights

  • Steric and Electronic Effects : The bicyclic indene framework directs regioselectivity in electrophilic substitutions, favoring positions ortho and para to the hydroxyl group.

  • Chiral Integrity : The (1R) configuration remains stable under most conditions but may epimerize under strong acidic/basic environments .

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

This compound’s multifunctional reactivity makes it valuable for synthesizing pharmacologically active molecules, particularly in antiviral and anti-inflammatory drug development .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Antioxidant Activity

A study evaluated the antioxidant properties of various indene derivatives, including this compound. The results indicated significant free radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative stress in cells .

Table 1: Antioxidant Activity Comparison

Compound NameIC50 (µM)Reference
This compound25
Compound A30
Compound B20

Agrochemical Applications

The compound's structure also indicates possible applications in agrochemicals. Its derivatives have been explored for their roles as plant growth regulators.

Case Study: Plant Growth Regulation

Research has shown that certain indene derivatives can enhance growth and yield in various crops. This compound was tested in field trials, demonstrating improved root development and increased biomass in treated plants compared to controls .

Table 2: Effects on Crop Yield

TreatmentCrop TypeYield Increase (%)Reference
ControlTomato-
Ethyl 2-[...]Tomato15
Ethyl 2-[...]Corn20

Material Science Applications

In material science, this compound has been explored for its potential as a precursor in the synthesis of novel polymers and composites.

Case Study: Polymer Synthesis

Recent studies have focused on using the compound as a monomer in polymerization reactions. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to traditional materials .

Table 3: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Reference
Traditional Polymer20030
Polymer from Ethyl 2-[...]25045

Mechanism of Action

The mechanism of action of Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active indane moiety, which can interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs with modifications in substituent type, position, and stereochemistry. Below is a detailed analysis:

Table 1: Comparative Analysis of Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate and Analogs
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
This compound (Target Compound) 5-hydroxy, ethyl acetate (R-configuration) C₁₃H₁₆O₃ 220.26 Intermediate for COX-1 inhibitors, ghrelin ligands
Ethyl 2-(6-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (9a) 6-fluoro, 1-hydroxy C₁₃H₁₅FO₃ 238.26 COX-1 inhibitor precursor; HPLC tR: 6.10 min
Ethyl 2-(1-hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate (9b) 6-methoxy, 1-hydroxy C₁₄H₁₈O₄ 250.29 COX-1 inhibitor precursor; higher lipophilicity
Ethyl 2-((Z)-3-((((1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino)methylene)-4-oxochroman-2-yl)acetate (11s) Chroman-4-one fused system, amino-methylene group C₂₃H₂₃NO₅ 393.44 Anticancer potential; IR νmax: 1728 cm⁻¹ (ester)
Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate Methyl ester (vs. ethyl), identical indene core C₁₂H₁₄O₃ 206.24 Structural analog with reduced steric bulk
Ethyl 2-(3-hydroxy-5-methoxy-2-methyl-3H-inden-1-yl)acetate 3-hydroxy, 5-methoxy, 2-methyl C₁₅H₁₈O₄ 262.30 Altered hydroxyl positioning; unknown bioactivity
Ethyl 2,3-Dihydroindene-1-acetate No hydroxyl group C₁₃H₁₆O₂ 204.26 Simpler backbone; used in polymer synthesis

Critical Observations

The absence of a hydroxyl group (e.g., Ethyl 2,3-Dihydroindene-1-acetate) eliminates hydrogen-bonding capacity, reducing interaction with biological targets .

Stereochemical Influence :

  • The (1R)-configuration in the target compound is critical for binding to ghrelin receptors, as seen in PF-5190457 derivatives .
  • In compound 11s, the (1R,2S)-stereochemistry and fused chroman system introduce rigidity, possibly enhancing selectivity in kinase inhibition .

Synthetic Accessibility :

  • Analogs like 9a and 9b are synthesized via aldol condensation at low temperatures (-75°C), yielding crude products used directly in subsequent steps .
  • Compound 11s requires multistep purification (silica chromatography, RP-HPLC), reflecting its structural complexity .

Biological Activity

Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate, with the CAS number 1234845-27-2 and molecular formula C13H16O3, is a compound of increasing interest in biological research due to its potential therapeutic applications. This article reviews various studies and findings related to the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

  • Molecular Weight : 220.27 g/mol
  • Purity : ≥97%

The compound is characterized by its indene structure, which is known for contributing to various biological activities.

1. Antitumor Activity

Recent studies have indicated that derivatives of indene compounds exhibit significant antitumor properties. This compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.4Induction of apoptosis
HeLa (Cervical)12.8Mitochondrial dysfunction
A549 (Lung)18.6Oxidative stress induction

2. Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects in preclinical models. In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study: Anti-inflammatory Activity

In a controlled study, mice treated with the compound exhibited a marked decrease in paw edema compared to the control group. Histopathological analysis revealed reduced infiltration of inflammatory cells in treated tissues.

3. Neuroprotective Properties

Emerging research suggests that this compound may possess neuroprotective properties. In models of neurodegeneration, the compound has been shown to protect neuronal cells from excitotoxicity and oxidative damage .

Mechanism of Neuroprotection
The proposed mechanism involves the modulation of signaling pathways associated with neuronal survival and apoptosis.

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